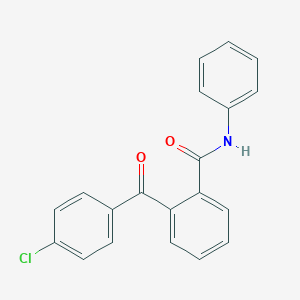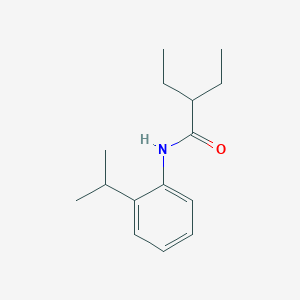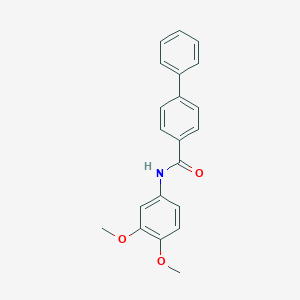
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, also known as DMBC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBC belongs to the family of synthetic cannabinoids, which are compounds that interact with the cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids found in marijuana. In
Mécanisme D'action
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and other tissues throughout the body. When N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide binds to these receptors, it produces a range of effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide are complex and depend on the dose, route of administration, and individual factors such as age, sex, and health status. In general, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception of pain. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have analgesic, anti-inflammatory, and antiemetic effects, as well as potential as a treatment for drug addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for the cannabinoid receptors, and low toxicity. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can make it difficult to administer in certain experimental settings. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also has a relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are many future directions for research on N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, including its potential as a therapeutic agent for various conditions, such as pain, inflammation, and cancer. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide may also have applications in the treatment of psychiatric disorders, such as anxiety and depression, as well as drug addiction. Future research could focus on optimizing the synthesis method for N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, exploring its mechanism of action in more detail, and investigating its long-term effects on health and behavior. Additionally, research could explore the potential of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide as a tool for studying the endocannabinoid system and other physiological processes. Overall, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has great potential as a therapeutic agent and a tool for scientific research.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-bromobiphenyl in the presence of a base, followed by the addition of an amine to form the carboxamide. The yield of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide can be improved by using a solvent system that contains both polar and nonpolar solvents, such as a mixture of dichloromethane and hexane.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its potential as a therapeutic agent in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have neuroprotective effects and to modulate the activity of the endocannabinoid system, which is involved in many physiological processes, including pain, appetite, and mood. In pharmacology, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its analgesic and anti-inflammatory effects, as well as its potential as a treatment for drug addiction. In cancer research, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.
Propriétés
Formule moléculaire |
C21H19NO3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO3/c1-24-19-13-12-18(14-20(19)25-2)22-21(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
Clé InChI |
CBMVUOVOIWTJON-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



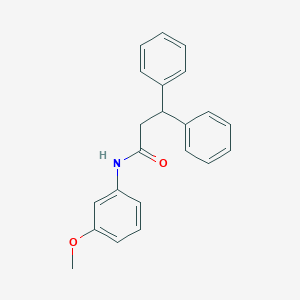
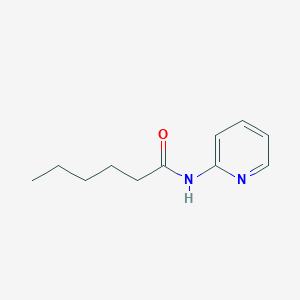
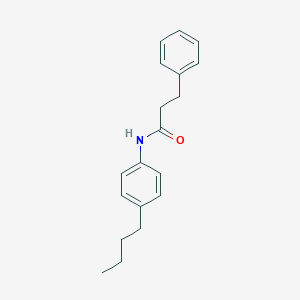
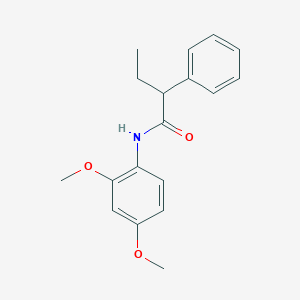
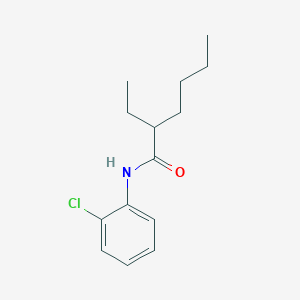

![Dimethyl 5-[(phenoxyacetyl)amino]isophthalate](/img/structure/B291554.png)
